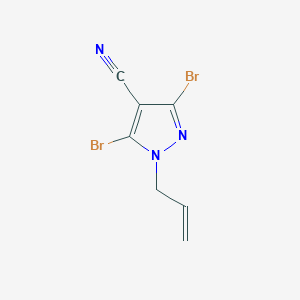![molecular formula C21H19N3O2 B12941386 5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine CAS No. 146041-66-9](/img/structure/B12941386.png)
5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure suggests that it may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazo[1,5-a]pyridine core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to achieve the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the imidazo[1,5-a]pyridine ring would yield dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazo[1,5-a]pyridine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine would depend on its specific biological target. Generally, compounds of this class can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the pyridine and imidazole rings suggests potential interactions with metal ions or hydrogen bonding with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-3-yl)imidazo[1,5-a]pyridine
- 5-(3,4-Dimethoxybenzyl)-1-(pyridin-4-yl)imidazo[1,5-a]pyridine
Uniqueness
The unique positioning of the pyridin-2-yl group in 5-(3,4-Dimethoxybenzyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine may confer distinct biological activities compared to its isomers. This structural variation can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Propriétés
Numéro CAS |
146041-66-9 |
|---|---|
Formule moléculaire |
C21H19N3O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
5-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H19N3O2/c1-25-19-10-9-15(13-20(19)26-2)12-16-6-5-8-18-21(23-14-24(16)18)17-7-3-4-11-22-17/h3-11,13-14H,12H2,1-2H3 |
Clé InChI |
GWNRUXVVIGKJKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CC=CC3=C(N=CN32)C4=CC=CC=N4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)


![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)



![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)


![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
